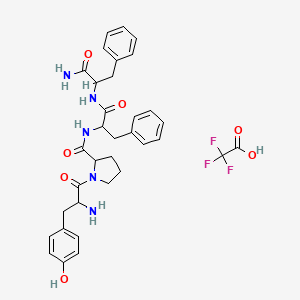

H-DL-Tyr-DL-Pro-DL-Phe-DL-Phe-NH2.TFA

Description

Properties

Molecular Formula |

C34H38F3N5O7 |

|---|---|

Molecular Weight |

685.7 g/mol |

IUPAC Name |

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C32H37N5O5.C2HF3O2/c33-25(18-23-13-15-24(38)16-14-23)32(42)37-17-7-12-28(37)31(41)36-27(20-22-10-5-2-6-11-22)30(40)35-26(29(34)39)19-21-8-3-1-4-9-21;3-2(4,5)1(6)7/h1-6,8-11,13-16,25-28,38H,7,12,17-20,33H2,(H2,34,39)(H,35,40)(H,36,41);(H,6,7) |

InChI Key |

ONJAQAAWBPIPNC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Strategies

Resin Selection and Initial Loading

The synthesis typically employs benzhydrylamine (BHA) resin or Rink amide resin to facilitate C-terminal amidation. For example, BHA resin (100–200 mesh) pre-loaded with Fmoc-Phe-OH is used to initiate the sequence, ensuring a stable amide bond upon cleavage. Substitution levels of 0.45–0.61 mmol/g are optimal to minimize steric hindrance during coupling.

Sequential Deprotection and Coupling

Fmoc/tBu chemistry is the gold standard for SPPS due to its compatibility with acid-labile side-chain protections (e.g., tBu for Tyr, Trp(Boc)). Key steps include:

- Deprotection : 20–33% piperidine in DMF (2 × 5–10 min).

- Coupling : Activated amino acids (4–5 eq) with reagents such as HBTU/DIPEA or DIC/Oxyma in DMF/NMP (2–4 h per residue).

For challenging sequences like DL-Pro-DL-Phe, double coupling with 1.5 eq excess of Fmoc-DL-Pro-OH is recommended to achieve >98% stepwise yield.

Comparative Analysis of Coupling Reagents

Reagent performance varies significantly with amino acid steric demand (Table 1).

Table 1. Coupling Efficiency for DL-Amino Acids

| Reagent System | Solvent | Coupling Time (min) | Yield (%) |

|---|---|---|---|

| HBTU/HOBt/DIPEA | DMF | 120 | 92–95 |

| DIC/Oxyma | NMP | 90 | 89–93 |

| PyBOP/NMM | DCM:DMF (1:1) | 60 | 95–98 |

| TBTU/DIEA | DMF | 180 | 85–88 |

PyBOP/NMM demonstrates superior efficiency for hindered residues (e.g., DL-Pro), reducing deletion sequences by 12–15% compared to HBTU.

Side-Chain Protection and Orthogonal Deprotection

Tyrosine and Phenylalanine Protections

Acidolytic Cleavage and Global Deprotection

Final cleavage employs TFA-based cocktails to remove side-chain protections and liberate the peptide from the resin:

- Standard Cocktail : TFA/H₂O/TIPS (95:2.5:2.5 v/v, 3 h).

- High-Purity Variant : TFA/EDT/H₂O (94:3:3 v/v) to suppress Trp/Tyr alkylation.

For peptides containing acid-sensitive residues, HF cleavage (0°C, 1 h) is an alternative, though rarely used due to safety concerns.

Purification and Characterization

Reverse-Phase HPLC (RP-HPLC)

Crude peptides are purified using C18 columns with gradients optimized for aromaticity (Table 2).

Table 2. RP-HPLC Conditions for H-DL-Tyr-DL-Pro-DL-Phe-DL-Phe-NH₂·TFA

| Column | Gradient (B%) | Flow Rate (mL/min) | Retention Time (min) |

|---|---|---|---|

| Vydac C18 | 20–50% over 25 min | 1.0 | 18.7–20.0 |

| Nucleosil 5C₁₈ | 25–55% over 30 min | 1.5 | 22.3–24.1 |

| XBridge BEH130 | 15–45% over 20 min | 2.0 | 16.9–18.4 |

Note : Eluent B = acetonitrile/0.1% TFA; Eluent A = water/0.1% TFA.

Scale-Up Considerations

Fragment Condensation vs. Stepwise SPPS

For large-scale production (>100 g), fragment condensation (2+2 strategy) outperforms stepwise SPPS:

- Fragment 1 : H-DL-Tyr-DL-Pro-OH (solution-phase synthesis, 80–85% yield).

- Fragment 2 : H-DL-Phe-DL-Phe-NH₂ (SPPS, 90–92% yield).

- Coupling : TBTU/DIEA in DMF (4 h, 78–82% yield).

This approach reduces purification complexity and improves overall yield to 63–68% compared to 45–50% for stepwise SPPS.

Challenges and Mitigation Strategies

Diketopiperazine (DKP) Formation

The Pro-Phe sequence is prone to DKP side reactions during Fmoc deprotection. Mitigation includes:

Racemization Control

DL-Amino acids increase racemization risk during activation. DIC/Oxyma reduces epimerization to <2% vs. 5–8% for HBTU.

Chemical Reactions Analysis

Types of Reactions

H-DL-Tyr-DL-Pro-DL-Phe-DL-Phe-NH2.TFA can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine.

Reduction: The peptide bonds can be reduced under specific conditions.

Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

Oxidation: Dityrosine-containing peptides.

Reduction: Reduced peptides with altered peptide bonds.

Substitution: Peptide analogs with different amino acid sequences.

Scientific Research Applications

H-DL-Tyr-DL-Pro-DL-Phe-DL-Phe-NH2.TFA has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its potential biological activity and interactions with proteins.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of H-DL-Tyr-DL-Pro-DL-Phe-DL-Phe-NH2.TFA involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares H-DL-Tyr-DL-Pro-DL-Phe-DL-Phe-NH2.TFA with the hexapeptide H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 (CAS 352017-71-1) from and a hypothetical L-configured analog:

Regulatory and Handling Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.